![molecular formula C6H10ClNO3S B2521388 8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride CAS No. 1508092-53-2](/img/structure/B2521388.png)
8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride
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Overview
Description
8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The InChI code for 8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride is 1S/C6H10ClNO3S/c7-12(9,10)8-3-5-1-2-6(4-8)11-5/h5-6H,1-4H2
. This indicates the presence of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms in the molecule .
Physical And Chemical Properties Analysis
The molecular weight of 8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride is 211.67 .
Scientific Research Applications
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, a family of compounds with intriguing biological activities. Researchers worldwide have been keenly interested in stereoselectively constructing this basic structure. While many approaches involve enantioselective construction of an acyclic starting material, some methodologies achieve stereochemical control directly during the transformation that generates the bicyclic scaffold. These efforts contribute significantly to the synthesis of tropane alkaloids .
Catalysis and Asymmetric Synthesis
Researchers study 8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride as a potential catalyst or chiral auxiliary. Its unique architecture may enable efficient asymmetric transformations, leading to enantioselective synthesis of complex molecules.
Safety And Hazards
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold, which is part of the structure of 8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
properties
IUPAC Name |
8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3S/c7-12(9,10)8-3-5-1-2-6(4-8)11-5/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWODARBPUBMBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride |
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